3-Benzotriazol-1-yl-propionic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Benzotriazol-1-yl-propionic acid derivatives involves multiple steps, including the preparation and characterization of the compounds through analytical and spectroscopic methods such as MS, UV, IR, and 1H NMR. This process is a part of research in the antitubercular field, indicating its potential application in medical science (Sanna, Carta, Gherardini, Esmail, & Rahbar Nikookar, 2002).

Molecular Structure Analysis

Molecular structure analysis of 3-Benzotriazol-1-yl-propionic acid derivatives is achieved through spectroscopic characterization, revealing insights into their complex chemical nature and reactivity profile. The derivatives exhibit significant activity as anti-inflammatory and antinociceptive agents, demonstrating the importance of their molecular structure in their biological activity (Boido, Vazzana, Mattioli, & Sparatore, 2003).

Chemical Reactions and Properties

The chemical reactions and properties of 3-Benzotriazol-1-yl-propionic acid derivatives include their ability to undergo gas-phase thermolysis, resulting in aniline and various indoles. This demonstrates the compound's reactivity and potential for further chemical modifications (Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of 3-Benzotriazol-1-yl-propionic acid were not identified, the synthesis and structural characterization imply notable stability and solubility properties conducive to various chemical reactions and potential applications.

Chemical Properties Analysis

The chemical properties of 3-Benzotriazol-1-yl-propionic acid derivatives are highlighted by their interaction with different chemical agents, leading to the synthesis of various amides, azides, and diazo compounds. This versatility underlines the compound's utility in organic synthesis and potential pharmaceutical applications (Katritzky, El Khatib, Bol'shakov, Khelashvili, & Steel, 2010).

Aplicaciones Científicas De Investigación

-

Synthetic Heterocyclic Chemistry

- Benzotriazole has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .

- It has been used for the synthesis of heterocyclic compounds including benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds .

- The results have shown that benzotriazole derivatives have outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

-

Material Sciences

- Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .

- They have a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors, making them susceptible to bind with enzymes and receptors in biological systems .

- These diverse non-covalent interactions endow benzotriazole derivatives with a broad spectrum of biological properties including plant growth regulator, choleretic, antibacterial, antiprotozoal, and antiviral activity .

-

Pharmaceutical Chemistry

- Benzotriazole derivatives have shown their potency to treat various kinds of conditions such as cancers, microbial infections, and psychotropic disorders .

- For example, benzotriazole-substituted benzoate derivatives such as 3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate (BmOB) effectively inhibited the proliferation of hepatocarcinoma BEL-7402 cell with a low IC50 value of 0.082 mg/mL .

-

Coating Products and Adhesives

-

Synthesis of Heterocyclic Compounds

-

Preparation of Imidoylbenzotriazoles

-

Drug Precursor

-

Environmental Relevance

-

Corrosion Inhibition

-

Synthesis of Acylsilanes and Acylboranes

-

Preparation of Imidoylbenzotriazoles

-

Synthesis of Tolbutamide

Direcciones Futuras

Propiedades

IUPAC Name |

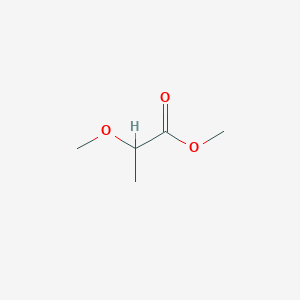

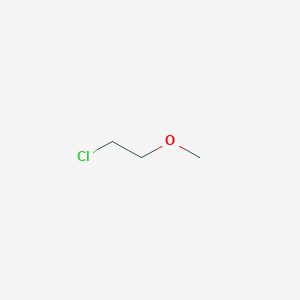

3-(benzotriazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-9(14)5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNPMUUOXMZCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

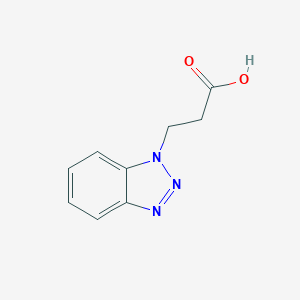

C1=CC=C2C(=C1)N=NN2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340280 | |

| Record name | 3-(1H-Benzotriazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780140 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Benzotriazol-1-yl-propionic acid | |

CAS RN |

654-15-9 | |

| Record name | 1H-Benzotriazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Benzotriazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 654-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)